

Application Notes and Protocols for Evans Blue Extravasation Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Evazol*

Cat. No.: *B1670270*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Evans Blue extravasation assay is a widely used and effective method for quantifying increases in vascular permeability, a hallmark of inflammation and various pathological conditions. The assay relies on the high affinity of Evans Blue dye for serum albumin. Under normal physiological conditions, the albumin-dye complex is retained within the vasculature. However, when vascular permeability is increased due to inflammatory mediators or endothelial barrier dysfunction, the complex leaks into the surrounding tissue. The amount of extravasated dye can then be quantified, providing a reliable measure of vascular leak. This protocol provides a detailed methodology for performing the Evans Blue extravasation assay in a mouse model, including data presentation and visualization of relevant signaling pathways.

Data Presentation

The following table summarizes representative quantitative data from an Evans Blue extravasation assay in the urinary bladder of wild-type (WT) and Neprilysin knockout (NEP KO) mice following stimulation with Substance P, a potent inducer of vascular permeability.^[1] Data is presented as optical density at 620 nm per gram of dry tissue weight (OD620/g dry weight), which is proportional to the amount of extravasated Evans Blue dye.

Group	Animal ID	OD620/g dry weight	Mean ± SEM
Wild-Type (WT) + Substance P	1	0.85	0.94 ± 0.07
2	1.02		
3	0.98		
4	0.89		
5	1.10		
6	0.91		
7	0.88		
8	1.05		
9	0.95		
10	0.82		
11	0.99		
12	0.86		
NEP KO + Substance P	1	1.25	1.35 ± 0.09*
2	1.48		
3	1.32		
4	1.19		
5	1.41		
6	1.28		
7	1.52		

p < 0.05 compared to
WT + Substance P

Experimental Protocols

This section provides a detailed methodology for the Evans Blue extravasation assay in mice, adapted from established protocols.[\[1\]](#)[\[2\]](#)

Materials

- Evans Blue dye (Sigma-Aldrich)
- Sterile 0.9% saline
- Anesthetic agents (e.g., ketamine/xylazine cocktail)
- Substance P (or other inflammatory agent)
- Formamide (Sigma-Aldrich)
- Phosphate-buffered saline (PBS)
- Surgical instruments (scissors, forceps, etc.)
- Microcentrifuge tubes
- Spectrophotometer or plate reader capable of reading absorbance at 620 nm

Experimental Procedure

1. Preparation of Evans Blue Solution:

- Prepare a 0.5% (w/v) solution of Evans Blue dye in sterile 0.9% saline.
- Ensure the dye is completely dissolved. If necessary, sonicate the solution briefly.
- Filter-sterilize the solution using a 0.22 µm syringe filter.

2. Animal Preparation and Injection:

- Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., intraperitoneal injection of ketamine at 80-100 mg/kg and xylazine at 7.5-16 mg/kg).[\[1\]](#)

- Inject the Evans Blue solution intravenously (i.v.) via the tail vein. A typical injection volume is 100 μ L of the 0.5% solution.
- Allow the dye to circulate for a predetermined time, typically 30-60 minutes.

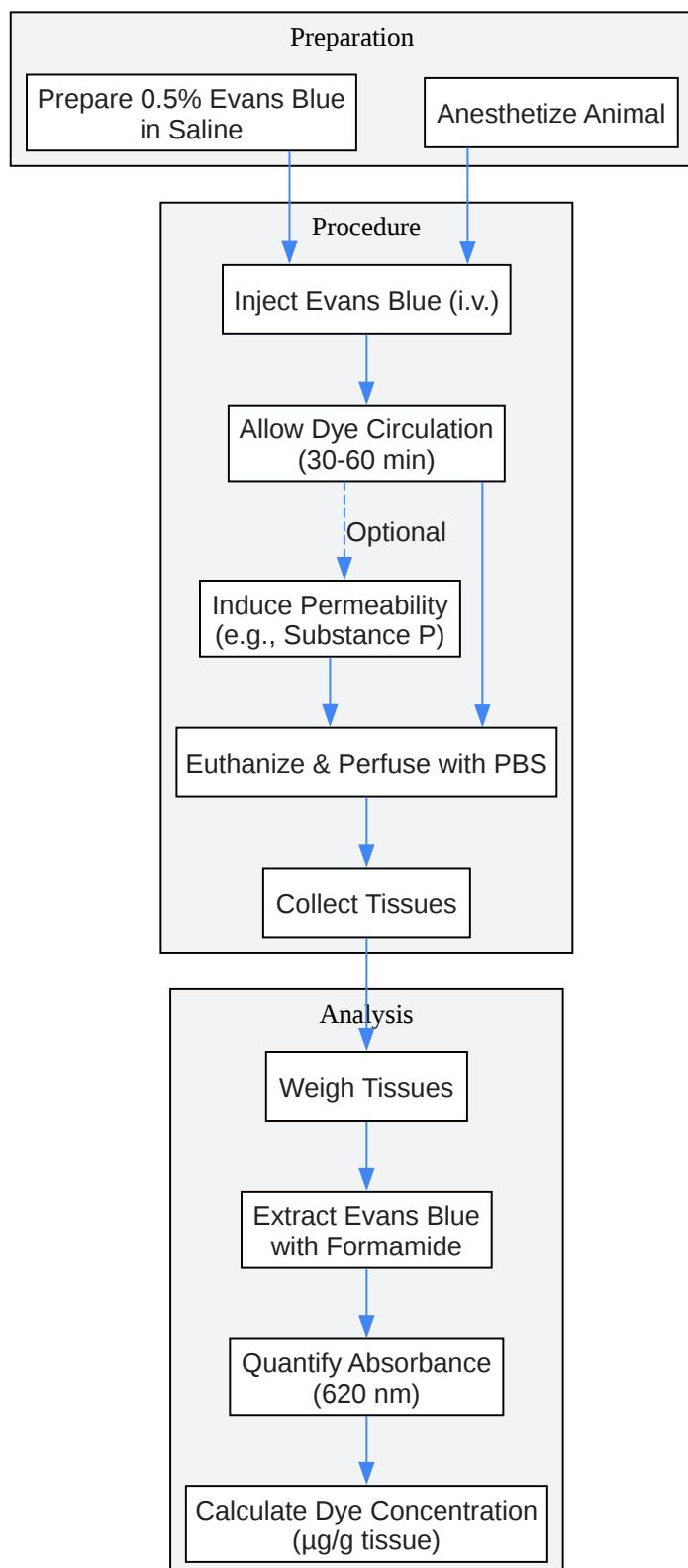
3. Induction of Vascular Permeability (Optional):

- To induce vascular permeability, an inflammatory agent can be administered. For example, Substance P can be injected intravenously at a dose of 1 nmol/kg two minutes after the Evans Blue injection.[1]
- Alternatively, a localized inflammatory response can be induced by intradermal or topical application of an agent like capsaicin.[3]

4. Tissue Collection and Processing:

- After the desired circulation time, euthanize the mouse by an approved method (e.g., cervical dislocation).
- Perfusion the circulatory system transcardially with PBS to remove intravascular Evans Blue dye. This is a critical step to ensure that the measured dye is from extravasation and not from the blood remaining in the tissue.
- Carefully dissect the tissues of interest (e.g., skin, lung, trachea, urinary bladder, brain).
- Blot the tissues dry with filter paper and record their wet weight.

5. Evans Blue Dye Extraction:

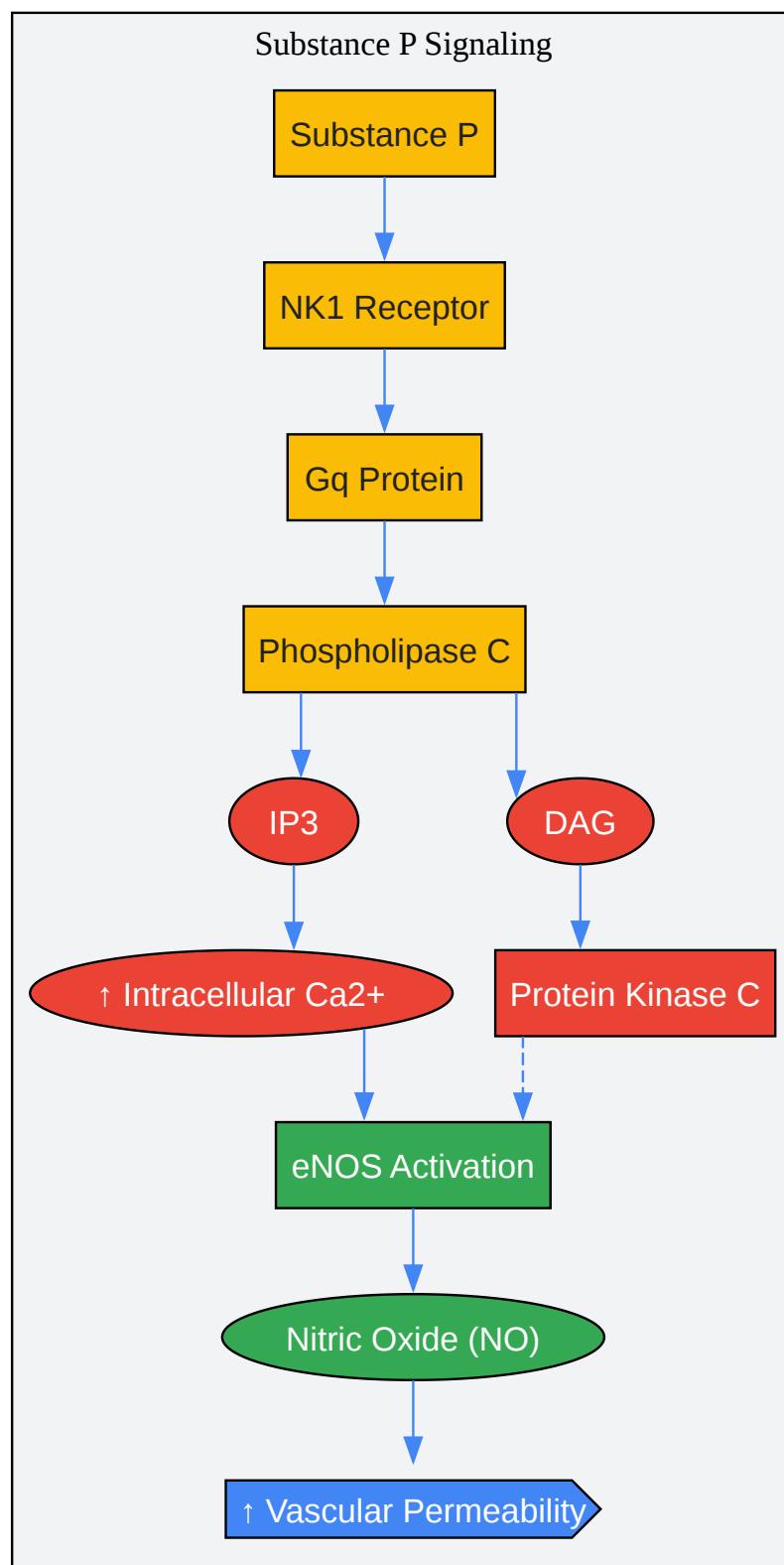

- Place the weighed tissue samples into microcentrifuge tubes.
- Add a known volume of formamide to each tube (e.g., 1 mL per 100 mg of tissue) to extract the Evans Blue dye.
- Incubate the tubes at 55-60°C for 24-48 hours to ensure complete extraction of the dye.[2]
- After incubation, centrifuge the tubes to pellet any tissue debris.

6. Quantification of Evans Blue:

- Carefully transfer the formamide supernatant, which now contains the extracted Evans Blue, to a cuvette or a 96-well plate.
- Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Use pure formamide as a blank.
- To determine the concentration of Evans Blue, create a standard curve using known concentrations of Evans Blue in formamide.
- Express the results as the amount of Evans Blue per gram or milligram of tissue (wet or dry weight). For dry weight measurement, a separate piece of the same tissue is dried in an oven until a constant weight is achieved.[\[1\]](#)

Mandatory Visualizations

Experimental Workflow

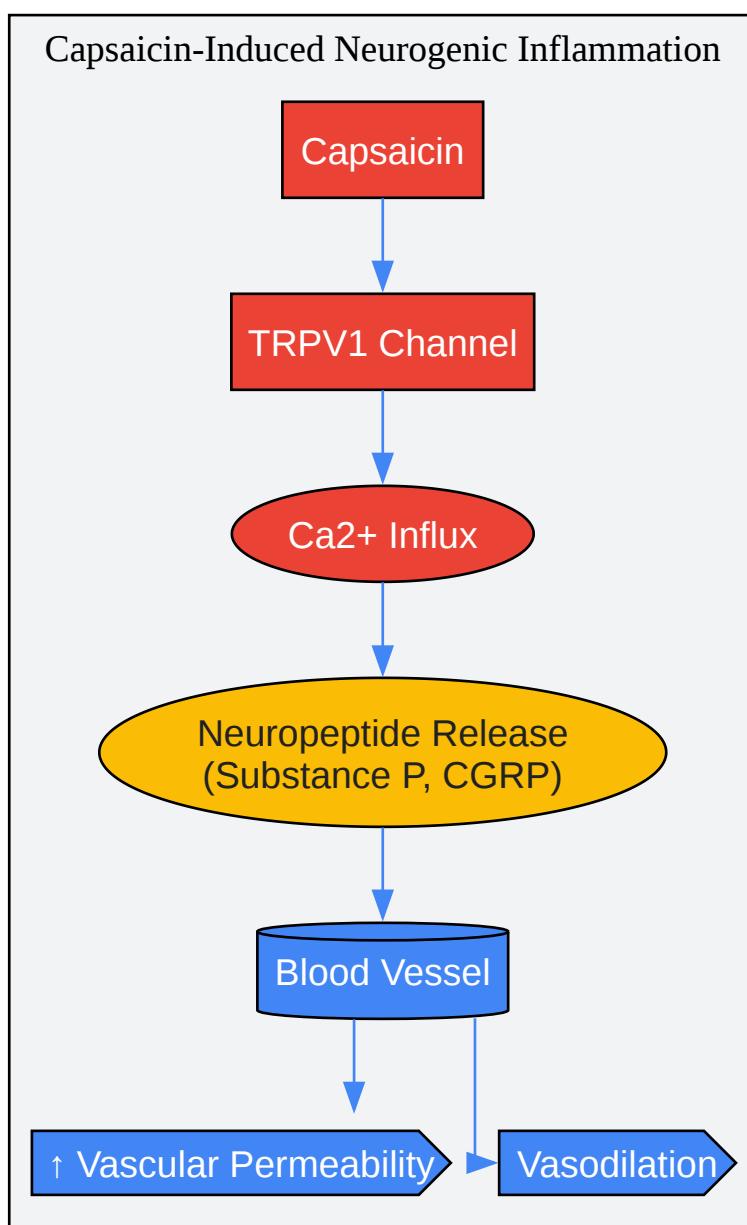

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Evans Blue extravasation assay.

Signaling Pathways

Substance P-Induced Vascular Permeability

Substance P, a neuropeptide, is a potent mediator of neurogenic inflammation and increases vascular permeability by binding to its receptor, Neurokinin 1 (NK1R), on endothelial cells. This interaction triggers a signaling cascade that leads to the formation of gaps between endothelial cells, allowing for the extravasation of plasma proteins like albumin.



[Click to download full resolution via product page](#)

Caption: Substance P signaling pathway leading to increased vascular permeability.

Capsaicin-Induced Neurogenic Inflammation

Capsaicin, the pungent component of chili peppers, activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory neurons. This activation leads to an influx of calcium and the release of neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the nerve endings. These neuropeptides then act on blood vessels to increase permeability and blood flow, a process known as neurogenic inflammation.[3]

[Click to download full resolution via product page](#)

Caption: Capsaicin-induced activation of TRPV1 and subsequent neurogenic inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols for Evans Blue Extravasation Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670270#protocol-for-evans-blue-extravasation-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com